molecular formula C23H20F2N2O4 B565411 Garenoxacin-d4 CAS No. 1217818-32-0

Garenoxacin-d4

Cat. No.: B565411
CAS No.: 1217818-32-0
M. Wt: 430.444
InChI Key: NJDRXTDGYFKORP-GCZSHRFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Garenoxacin-d4 is a labeled form of Garenoxacin, a quinolone antibiotic. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Garenoxacin. The compound is labeled with deuterium, which allows for more precise analytical measurements in mass spectrometry and liquid chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Garenoxacin-d4 involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

Chemical Reactions Analysis

Types of Reactions: Garenoxacin-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while reduction can produce hydroquinolones .

Mechanism of Action

Garenoxacin-d4, like its parent compound Garenoxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Uniqueness of Garenoxacin-d4: this compound is unique due to its deuterium labeling, which enhances the precision of analytical measurements. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate quantification is crucial .

Biological Activity

Garenoxacin-d4, a deuterium-labeled derivative of the quinolone antibiotic Garenoxacin, is primarily utilized in scientific research to investigate its pharmacokinetics and pharmacodynamics. This compound exhibits a unique mechanism of action by inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and repair. Its deuterium labeling enhances the precision of analytical measurements, making it particularly valuable in pharmacological studies.

This compound functions similarly to its parent compound by targeting key enzymes involved in bacterial DNA processes:

  • DNA Gyrase Inhibition : Prevents supercoiling of DNA, essential for replication.
  • Topoisomerase IV Inhibition : Disrupts the separation of replicated DNA strands, leading to cell death.

Efficacy against Pathogens

Garenoxacin has demonstrated potent antimicrobial activity against various pathogens, including resistant strains. Clinical studies indicate high efficacy rates across different infections:

Pathogen Efficacy Rate
Staphylococcus aureus90.9%
Streptococcus pneumoniae99.2%
Haemophilus influenzae98.2%
Moraxella catarrhalis96.6%
Penicillin-resistant S. pneumoniae100%

These results highlight Garenoxacin's ability to effectively eradicate common respiratory pathogens, making it a valuable option in treating bacterial infections.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Maximum Plasma Concentration (Cmax) : Achieved with a single oral dose.
  • Area Under the Curve (AUC) : Reflects the total drug exposure over time.
  • Tissue Penetration : Good penetration into lung tissues and sputum, which is crucial for respiratory infections.

Fixed Drug Eruption Case Report

A notable case study highlighted the adverse effects associated with Garenoxacin use. A 25-year-old female patient developed a fixed drug eruption after administration of Garenoxacin for a sore throat. The clinical evaluation revealed:

  • Symptoms : Erythema on the cheeks and lips, mucosal erosion.
  • Testing : Positive patch testing confirmed Garenoxacin as the causative agent.
  • Treatment : Administration of prednisolone led to rapid improvement without recurrence.

This case underscores the importance of monitoring for adverse reactions in patients treated with Garenoxacin and similar antibiotics .

Applications in Research

This compound serves multiple roles in scientific research:

  • Analytical Chemistry : Used as an internal standard in mass spectrometry and liquid chromatography to enhance measurement accuracy.
  • Biological Research : Aids in studying the metabolism and pharmacokinetics of quinolone antibiotics across various organisms.
  • Pharmaceutical Development : Provides insights into antibiotic behavior, contributing to new antibiotic formulations.

Comparative Analysis with Similar Compounds

This compound can be compared to other quinolone antibiotics based on their mechanisms and efficacy:

Compound Mechanism of Action Unique Features
CiprofloxacinDNA gyrase inhibitionBroad spectrum but less effective against Gram-positive bacteria
LevofloxacinDNA gyrase and topoisomerase inhibitionBroader spectrum than Garenoxacin
MoxifloxacinEnhanced activity against Gram-positive bacteriaKnown for higher efficacy in respiratory infections

Garenoxacin's unique deuterium labeling allows for more precise tracking in pharmacokinetic studies compared to its counterparts.

Properties

IUPAC Name

8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDRXTDGYFKORP-GCZSHRFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)C4=CC5=C(C=C4)[C@H](NC5)C)OC(F)F)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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